molecular formula Cl3H15N5Rh B081424 Chloropentaamminerhodium(III) CAS No. 13820-95-6

Chloropentaamminerhodium(III)

Cat. No. B081424
CAS RN: 13820-95-6
M. Wt: 294.41 g/mol
InChI Key: ICJGGTVWZZBROS-UHFFFAOYSA-K
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Description

Synthesis Analysis

While the specific synthesis route for Chloropentaamminerhodium(III) was not directly identified, the synthesis of similar complexes often involves the reaction of rhodium chloride with ammonia under controlled conditions. These conditions can affect the ligand coordination, oxidation state of the metal, and the overall yield of the complex. The synthesis process is crucial for determining the purity and properties of the resulting compound.

Molecular Structure Analysis

The molecular structure of Chloropentaamminerhodium(III) is characterized by an octahedral coordination geometry, which is common for transition metal complexes with a d^6 electron configuration. This geometry involves the central rhodium ion being equidistantly surrounded by five ammine ligands and one chloride ligand. The spatial arrangement of these ligands is key to the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chloropentaamminerhodium(III) participates in various chemical reactions, including ligand exchange and redox processes. These reactions are influenced by the compound's unique electronic structure and the labile nature of its ligands. The presence of the ammine and chloride ligands also imparts specific chemical properties, such as solubility in certain solvents and reactivity towards other chemical species.

Physical Properties Analysis

The physical properties of Chloropentaamminerhodium(III), such as melting point, solubility, and color, are determined by its molecular structure. The octahedral geometry and the nature of its ligands significantly influence these properties. For example, the compound's solubility in water and other polar solvents can be attributed to the polar nature of the ammine and chloride ligands.

Chemical Properties Analysis

The chemical properties of Chloropentaamminerhodium(III) include its reactivity towards acids, bases, and other ligands. These reactions can lead to the formation of new compounds and are essential for understanding the compound's behavior in various chemical environments. The oxidation state of the rhodium ion and the electronic configuration of the complex play crucial roles in determining its chemical reactivity and stability.

For detailed scientific research and further reading on Chloropentaamminerhodium(III) and similar complexes, please refer to the following sources:

Scientific Research Applications

  • Radiation Effects on Chloropentaamminerhodium(III) : Chloropentaamminerhodium(III) chloride, when irradiated with thermal neutrons, showed retention of "CI in the cation. This study indicates the potential of Chloropentaamminerhodium(III) in understanding radiation effects on chemical compounds (Gardner et al., 1970).

  • Chromium in Environment and Remediation : Chromium, specifically in its hexavalent form, is a known toxic carcinogen. Studies on environmental chromium highlight the importance of understanding different chromium compounds, including Chloropentaamminerhodium(III), for environmental remediation and pollution control (Zayed & Terry, 2003).

  • Use in Adsorbents for Chromium Remediation : Chloropentaamminerhodium(III) may be relevant in the study of adsorption mechanisms for chromium remediation, given the complexity of chromium chemistry in environmental contexts (Mohan & Pittman, 2006).

  • Chromium-Plant Interactions : Understanding the chemical behavior of compounds like Chloropentaamminerhodium(III) is crucial for studying the interaction of chromium with plants and microorganisms, which can inform bioremediation strategies (Cervantes et al., 2001).

  • Chromium-Induced Toxicity Mechanisms : Chloropentaamminerhodium(III) could be significant in researching the toxicological mechanisms of different chromium compounds, specifically in understanding the transition between trivalent and hexavalent forms (DesMarais & Costa, 2019).

  • Oxidation Studies : The compound's behavior in oxidation reactions, as observed in chromium, is important for waste treatment processes, particularly in the context of nuclear waste management (Jiang et al., 2006).

  • Recovery of Chromium (III) : Chloropentaamminerhodium(III) can provide insights into the recovery processes of chromium, especially in industries like tannery wastewater treatment (Labanda et al., 2007).

Safety And Hazards

Chloropentaamminerhodium(III) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

azane;rhodium(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJGGTVWZZBROS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H15N5Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloropentaamminerhodium(III)

CAS RN

13820-95-6
Record name Chloropentaamminerhodium(III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaamminechlororhodium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
LH Skibsted - Inorganic Chemistry, 1985 - ACS Publications
The 15N-labeled compounds cis-and irons-[Rh (NH3) 4 (15NH3) Cl] Cl2 havebeen prepared. The ammonia ligand that is photoa-quated in aqueous perchloric acid solution at 13 C as …
Number of citations: 10 pubs.acs.org
ER Gardner, RD Harding, JB Raynor… - Radiochimica Acta, 1970 - degruyter.com
Chloropentaamminecobalt (III) chloride, chloropentaamminerhodium (III) chloride and chloropentaammineiridium (III) chloride labelled with 3eCl in the cation have been irradiated with …
Number of citations: 7 www.degruyter.com
ER Gardner, ME Wilson, RD Harding… - Radiochimica Acta, 1972 - degruyter.com
Chemical Effects of the (η,y) Reactions in Chloropentaammine, trans-dichlorotetrammine and trans -dichlor obisethylenediamine C Page 1 E . R. GARDNER, MD WILSON and R. D. …
Number of citations: 3 www.degruyter.com
RC Pfaff - 1980 - search.proquest.com
The work reported here is part of an effort to develop a new method for studying the kinetics of transition metal substitution reactions. In the past, reactions have been studied at high, …
Number of citations: 3 search.proquest.com
SN Anderson, F Basolo, EI Onstott - Inorganic Syntheses, 1963 - Wiley Online Library
Hydrated rhodium (II1) chloride, RhC13. 3H20, has been found to be the best starting material for the preparation of complex rhodium compounds. Although anhydrous rhodium (II1) …
Number of citations: 39 onlinelibrary.wiley.com
P Harris, P Kofod - Acta Crystallographica Section E: Structure …, 2002 - scripts.iucr.org
Some disorder is seen in the crystal structure of [Rh(CH3)(NH3)5]0.73[RhCl(NH3)5]2.27(S2O6)3. It is, however, clear that the methyl group has a pronounced trans influence on the Rh…
Number of citations: 1 scripts.iucr.org
TTT Wong - 1993 - search.proquest.com
The objective of this research is to establish correlations between the catalytic performance of rhodium particles supported in zeolite Y and their geometric and electronic state. In …
Number of citations: 0 search.proquest.com
L Roecker, W Kutner, JA Gilbert, M Simmons… - Inorganic …, 1985 - ACS Publications
The Ru (IV) complexes [(bpy) 2 (py) Ru (0)] 2+(1) and [(trpy)(phen) Ru (0)] 2+(2)(bpy= 2, 2'-bipyridine, py= pyridine, trpy= 2, 2', 2"-terpyridine, and phen= 1, 10-phenanthroline) are …
Number of citations: 64 pubs.acs.org
J Scherzer, PK Phillips, LB Clapp… - Inorganic …, 1966 - ACS Publications
Twelve rhodium (III) complexes with ethylenimine of the types [RhAz3X3],[RhAz4X2]+,[RhAz5X] 2+,[RhAz6] 3+,[RhAzs-(H20) 2 (0H)] 2+, and [Rh (NH3) 5Az] 3+(where X= halide and Az…
Number of citations: 28 pubs.acs.org
LM Jackman, RM Scott, RH Portman… - Inorganic …, 1979 - ACS Publications
The preparations in high yields of (carboxylato) pentaamminecobalt (III) complexes fromhydroxopentaamminecobalt (III) by reaction with carboxylic acid anhydrides and p-nitrophenyl …
Number of citations: 19 pubs.acs.org

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